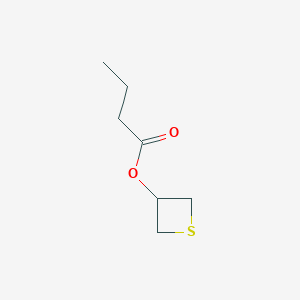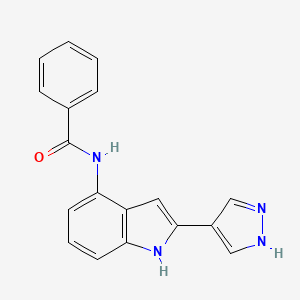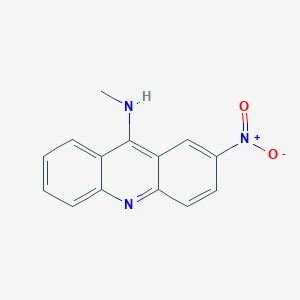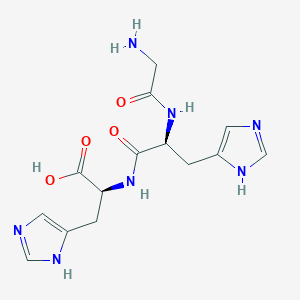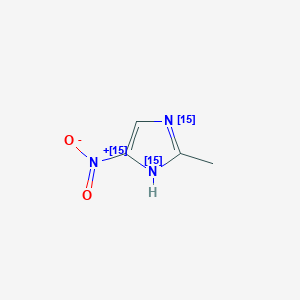
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is notable for its nitro group at position 5 and a methyl group at position 2. Imidazole derivatives, including this compound, are widely studied due to their significant biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 typically involves the nitration of 2-methylimidazole. One common method includes the use of a mixture of nitric acid and sulfuric acid. The reaction is carried out by adding nitric acid, urea, and ammonium sulfate to 2-methylimidazole, followed by the gradual addition of concentrated sulfuric acid. The reaction mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is obtained after washing and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition helps in achieving consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: 2-Methyl-5-amino-1H-imidazole.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its use in developing new drugs, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways within microbial cells, making it effective against certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used for treating infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole with similar applications but different pharmacokinetic properties.
Secnidazole: A second-generation nitroimidazole with improved oral absorption and longer half-life
Uniqueness
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
130.08 g/mol |
Nom IUPAC |
2-methyl-5-[oxido(oxo)(15N)(15N)azaniumyl]-(1,3-15N2)1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1,6+1,7+1 |
Clé InChI |
FFYTTYVSDVWNMY-SVFBATFISA-N |
SMILES isomérique |
CC1=[15N]C=C([15NH]1)[15N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


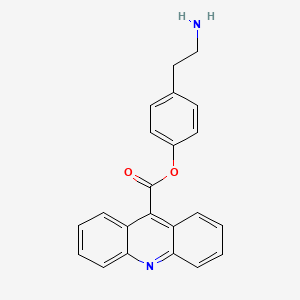

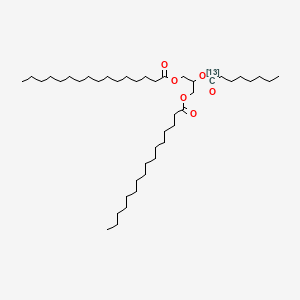

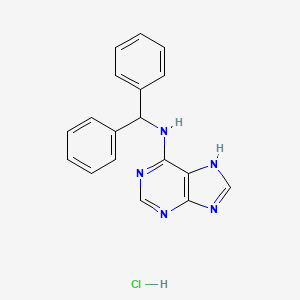
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)

![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)

